Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate
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Overview
Description
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate typically involves multiple steps. One common method involves the reaction of ethyl bromoacetate with N,N-dimethylsulfamide in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-hydroxybenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(dimethylsulfamoyl)amino]acetate
- Ethyl 2-[(methylsulfamoyl)amino]acetate
- Ethyl 2-[(sulfamoyl)amino]acetate
Uniqueness
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate is unique due to the presence of both the sulfonamide and hydroxylbenzyl groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H20N2O5S |
---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
ethyl 2-[dimethylsulfamoyl-[(3-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C13H20N2O5S/c1-4-20-13(17)10-15(21(18,19)14(2)3)9-11-6-5-7-12(16)8-11/h5-8,16H,4,9-10H2,1-3H3 |
InChI Key |
CWIZLIJPZSYYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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